molecular formula C22H27NO6 B11159542 trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11159542
M. Wt: 401.5 g/mol
InChI Key: RRPNRAOSIKSLHI-UHFFFAOYSA-N
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Description

4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a chromen-2-one (coumarin) core structure Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be applied to minimize environmental impact .

Mechanism of Action

The mechanism of action of 4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chromen-2-one core allows it to bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways . Additionally, the compound’s structural features enable it to interact with cellular receptors, modulating signal transduction pathways .

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

4-[[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H27NO6/c1-12-16-8-9-18(28-3)13(2)20(16)29-22(27)17(12)10-19(24)23-11-14-4-6-15(7-5-14)21(25)26/h8-9,14-15H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

RRPNRAOSIKSLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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